Dexibuprofen lysine anhydrous
Overview
Description
Dexibuprofen lysine anhydrous is a non-steroidal anti-inflammatory drug (NSAID) that is the pharmacologically active enantiomer of racemic ibuprofen. It is known for its effectiveness in treating pain and inflammation with a better safety profile compared to ibuprofen due to the higher concentration of the active S enantiomer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of dexibuprofen involves the resolution of racemic ibuprofen into its enantiomers. One common method is the use of chiral resolution techniques, such as crystallization with chiral acids or enzymatic resolution. The synthesis of dexibuprofen lysine anhydrous can involve the reaction of dexibuprofen with lysine to form a salt, which is then dehydrated to obtain the anhydrous form .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chiral resolution processes. The use of high-performance liquid chromatography (HPLC) with chiral stationary phases is common for separating the enantiomers. The resolved dexibuprofen is then reacted with lysine under controlled conditions to form the lysine salt, followed by dehydration to achieve the anhydrous form .
Chemical Reactions Analysis
Types of Reactions
Dexibuprofen lysine anhydrous undergoes various chemical reactions, including:
Oxidation: Involves the conversion of the carboxylic acid group to a ketone or aldehyde.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, or other substituted derivatives.
Scientific Research Applications
Dexibuprofen lysine anhydrous has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying chiral resolution and enantiomeric purity.
Biology: Investigated for its anti-inflammatory and analgesic properties in various biological systems.
Medicine: Used in clinical research for developing new formulations and delivery systems to enhance its therapeutic efficacy and reduce side effects.
Industry: Employed in the pharmaceutical industry for the production of anti-inflammatory medications.
Mechanism of Action
Dexibuprofen lysine anhydrous exerts its effects by inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of prostanoids in inflammatory cells. This inhibition reduces the production of prostaglandins, which are mediators of pain and inflammation . The molecular targets include the COX-2 isoform of the arachidonic acid pathway .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Racemic mixture of R and S enantiomers.
Naproxen: Another NSAID with similar anti-inflammatory properties.
Ketoprofen: An NSAID with similar analgesic effects.
Uniqueness
Dexibuprofen lysine anhydrous is unique due to its higher pharmacological activity and better safety profile compared to racemic ibuprofen. The lysine salt form enhances its solubility and bioavailability, making it more effective in clinical applications .
Properties
IUPAC Name |
(2S)-2,6-diaminohexanoic acid;(2S)-2-[4-(2-methylpropyl)phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2.C6H14N2O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;7-4-2-1-3-5(8)6(9)10/h4-7,9-10H,8H2,1-3H3,(H,14,15);5H,1-4,7-8H2,(H,9,10)/t10-;5-/m00/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHXIUAEPKVVII-PTKYJSHISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CCN)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)O.C(CCN)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70150405 | |
Record name | Dexibuprofen lysine anhydrous | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70150405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113403-10-4 | |
Record name | Dexibuprofen lysine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113403-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dexibuprofen lysine anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113403104 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dexibuprofen lysine anhydrous | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70150405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEXIBUPROFEN LYSINE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5VWM9PYNC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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